Dioctanoylphosphatidic acid

phosphatidic acid receptor neutrophil biology ligand binding assay

Long-chain phosphatidic acids require detergents or carriers that confound membrane integrity, receptor pharmacology, and mTOR signaling readouts. diC8-PA (CAS 102731-57-7) eliminates these variables. • Water-soluble, cell-permeable - direct aqueous addition without DMSO, chloroform, or BSA, preventing solvent artifacts. • ~10-fold selective LPA3 antagonist (inactive at LPA2, S1P receptors) for clean receptor-subtype assignment. • Validated ecto-PAPase substrate; enables temporal dissection of PA→DAG conversion in neutrophil superoxide burst assays (19.6 nmol cytochrome c/min/10⁶ cells).

Molecular Formula C19H37O8P
Molecular Weight 424.5 g/mol
CAS No. 102731-57-7
Cat. No. B024653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioctanoylphosphatidic acid
CAS102731-57-7
SynonymsdiC8PA
dioctanoylphosphatidic acid
Molecular FormulaC19H37O8P
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC
InChIInChI=1S/C19H37O8P/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H2,22,23,24)/t17-/m1/s1
InChIKeyXYSBQYUENLDGMI-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dioctanoylphosphatidic Acid (DiC8-PA)


Dioctanoylphosphatidic acid (diC8-PA; 1,2-dioctanoyl-sn-glycero-3-phosphate; CAS 102731-57-7) is a synthetic, short-chain (C8:0/C8:0) phosphatidic acid (PA) species with a molecular weight of 424.5 g/mol . Unlike endogenous long-chain PAs that require detergents or carrier proteins for aqueous delivery, diC8-PA is water-soluble and cell-permeable, enabling direct addition to cells without solvent artifacts [1]. It serves as a well-defined tool compound for dissecting PA-mediated signaling events — including mTOR activation, neutrophil respiratory burst, and LPA receptor modulation — where acyl-chain-length specificity is a critical experimental variable [2].

Why DiC8-PA Cannot Be Replaced by Other PAs


Phosphatidic acid species are not functionally interchangeable. Acyl chain length and saturation profoundly dictate PA behavior across every relevant experimental dimension: aqueous solubility, membrane partitioning kinetics, specific protein binding, enzymatic processing by ecto-phosphatidic acid phosphohydrolase (ecto-PAPase), and receptor-level pharmacology at LPA receptors [1]. Long-chain saturated PAs (e.g., distearoyl-PA) fail to exhibit specific plasma membrane binding in neutrophils, while long-chain unsaturated PAs (e.g., dioleoyl-PA) show only non-displaceable, non-specific association [2]. Short-chain PAs are preferentially hydrolyzed by ecto-PAPase with defined Km values, whereas long-chain species are resistant [3]. Substituting diC8-PA with an arbitrary PA species without accounting for these chain-length-dependent properties risks generating uninterpretable or misleading results — particularly in assays measuring PA–protein binding, cellular activation kinetics, or receptor pharmacology.

DiC8-PA: Differentiation from PA Analogs


Specific Neutrophil Binding vs. Long-Chain PAs

In a direct, within-study, head-to-head comparison of multiple PA species using a [32P]PA immobilized-neutrophil binding assay, dioctanoyl-PA (diC8-PA) and dicapryl-PA (diC10-PA) demonstrated optimal specific plasma-membrane binding. Dicaproyl-PA (diC6-PA) bound weakly, while dimyristoyl-PA (diC14-PA) and dipalmitoyl-PA (diC16-PA) exhibited no detectable specific binding. Dioleoyl-PA (diC18:1-PA) associated with immobilized cells, but this binding was non-specific — it was not reduced by excess non-radioactive ligand [1]. Specific binding of diC8-PA and diC10-PA correlated with the ability of each species to mobilize intracellular Ca2+ in neutrophils, consistent with occupancy of a functional PA receptor [1].

phosphatidic acid receptor neutrophil biology ligand binding assay

Neutrophil ecto-PAPase Substrate Preference

In a direct, within-study comparison, short-chain phosphatidic acids were hydrolyzed most effectively by neutrophil ecto-PAPase, while both saturated and unsaturated long-chain PAs were relatively resistant to hydrolysis. The apparent Km for dioctanoyl phosphatidic acid (diC8-PA) was determined as 1.4 × 10⁻³ M at 37°C and pH 7.2 [1]. Dioleoyl (C18:1) phosphatidic acid was an unexpectedly strong inhibitor of ecto-PAPase activity, yet a poor direct substrate in the absence of detergent — demonstrating a functional divergence between PA species at the enzyme level [1]. Both long-chain (C18:1) and short-chain (C8) lysophosphatidic acids were hydrolyzed at rates comparable to diC8-PA, indicating that the ecto-PAPase substrate preference is specifically driven by the diacylglycerol-phosphate headgroup plus short acyl chains [1].

ecto-PAPase phosphatidic acid metabolism enzyme kinetics

Selective LPA1/LPA3 Antagonism

Fischer et al. (2001) identified dioctylphosphatidic acid (diC8-PA) as a selective antagonist of the LPA1 and LPA3 receptors, with a marked preference for LPA3 by approximately one order of magnitude. Neither agonistic nor antagonistic activity was observed at LPA2 [1]. In the same study, the closely related short-chain phosphatidate dioctylglycerol pyrophosphate (DGPP 8:0) was characterized as a competitive antagonist of LPA3 with Ki = 106 ± 28 nM, and a weak antagonist of LPA1 with Ki = 6.6 ± 0.68 μM — a 62-fold selectivity window [1]. Dioctylphosphatidic acid did not affect responses mediated by S1P1–S1P5 receptors or by unrelated GPCR ligands (acetylcholine, serotonin, ATP, thrombin receptor-activating peptide), confirming receptor subtype specificity [1].

LPA receptor pharmacology GPCR antagonism lipid signaling

Superoxide Production Kinetics: Lag vs. Immediate

Perry et al. (1993) demonstrated that diC8-PA activates superoxide generation in intact human neutrophils at a rate of 19.6 nmol cytochrome c reduced/min/10⁶ cells, but only after a characteristic lag period [1]. A subsequent study (Siddiqui et al., 1995) directly compared the kinetics of diC8-PA and diC8-DAG in neutrophils: diC8-DAG produced an immediate burst of superoxide release, while diC8-PA-induced superoxide release occurred after a lag period of 5–20 minutes [2]. This kinetic delay coincides with the near-quantitative conversion of diC8-PA to diC8-glycerol (diC8-DAG) by ecto-PAPase, supporting a 'timed-release diacylglycerol' mechanism [1]. Non-hydrolyzable phosphonate analogs of diC8-PA poorly stimulated superoxide production, confirming that the biological activity depends on enzymatic conversion rather than direct PA signaling in this context [1].

neutrophil respiratory burst superoxide production diacylglycerol signaling

Water Solubility and Detergent-Free Delivery

Short-chain diacylphosphatidic acids, including diC8-PA, were synthesized and characterized as water-soluble lipids that aggregate to form large polydisperse micelles in aqueous solution [1]. Critical micelle concentration (CMC) values of the diC8-PA dianion in 0.10 M NaCl were found to be similar to those of the corresponding chain-length phosphatidylcholine (PC) species [1]. This is in marked contrast to long-chain PAs (C16–C18), which are essentially insoluble in water and require organic solvents, detergents, or carrier proteins (e.g., BSA) for experimental delivery [2]. The water solubility of short-chain phospholipids with fatty acid chains of 8–12 carbons has been independently confirmed in systematic surfactant characterization studies, where only phospholipids within this chain-length range were soluble at room temperature [2].

lipid solubility critical micelle concentration experimental delivery

DiC8-PA Validated Applications


Leukocyte PA Receptor Identification

DiC8-PA is the PA species of choice for radioligand binding studies aimed at identifying specific PA binding sites on neutrophil and endothelial cell surfaces. As demonstrated by Siddiqui et al. (1996), diC8-PA and diC10-PA exhibit optimal specific, displaceable binding to neutrophil plasma membranes, whereas long-chain saturated PAs (diC14, diC16) fail to bind and dioleoyl-PA shows only non-specific association [1]. Using diC8-PA as the labeled ligand — with excess unlabeled diC8-PA as competitor — enables the quantitative characterization of PA receptor occupancy, affinity, and correlation with downstream Ca2+ mobilization. This application cannot be replicated with long-chain PA species.

Timed-Release DAG Paradigm in Phagocytes

For studies requiring controlled, delayed-onset PKC activation via the ecto-PAPase → DAG conversion axis, diC8-PA provides a uniquely suitable tool. The 5–20 minute lag in superoxide production (rate: 19.6 nmol cytochrome c reduced/min/10⁶ cells) following diC8-PA addition, contrasted with the immediate burst elicited by diC8-DAG, allows temporal dissection of PA metabolism-dependent vs. direct DAG-mediated signaling [2]. Long-chain PAs cannot substitute as they resist ecto-PAPase hydrolysis (English et al., 1997), and diC8-DAG bypasses the metabolic gating step entirely [3]. Non-hydrolyzable phosphonate analogs of diC8-PA serve as negative controls to confirm that observed effects require enzymatic conversion.

LPA3 vs. LPA1 Signaling Dissection

DiC8-PA is one of a limited set of commercially available, subtype-discriminating LPA receptor antagonists. Its ~10-fold selectivity for LPA3 over LPA1, combined with the absence of activity at LPA2 and S1P receptors, makes it a valuable tool for assigning LPA3-specific contributions to cellular responses such as calcium mobilization, ERK1/2 activation, and cell migration [4]. In experimental designs comparing diC8-PA with the more potent DGPP 8:0 (Ki LPA3 = 106 nM; Ki LPA1 = 6.6 μM), investigators can establish concentration-response relationships that isolate LPA3 pharmacology from LPA1/LPA2 contributions. Long-chain PAs and native LPAs are agonists — not antagonists — and cannot fulfill this pharmacological role.

Detergent-Free PA Delivery for mTOR Activation

The water solubility of diC8-PA enables direct addition to cell culture medium without organic solvents (DMSO, chloroform) or carrier proteins, avoiding confounding effects on membrane integrity, solvent-induced cytotoxicity, and non-specific lipid partitioning [5]. This is critical for mTOR signaling studies where PA is delivered exogenously to activate mTORC1/mTORC2 via FRB domain binding. Long-chain PAs require solubilization strategies that may independently affect mTOR complex assembly or introduce vehicle-dependent signaling artifacts. The defined micellar state of diC8-PA in aqueous solution also ensures reproducible extracellular PA presentation in ecto-PAPase-dependent assays and endothelial permeability studies [6].

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